1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate

CAS No.:

Cat. No.: VC13497952

Molecular Formula: C23H37BF4N2

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H37BF4N2 |

|---|---|

| Molecular Weight | 428.4 g/mol |

| IUPAC Name | 1,3-bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate |

| Standard InChI | InChI=1S/C23H36N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h16-21H,1-15H2;/q;-1/p+1 |

| Standard InChI Key | AFLPPSBVXPAHAH-UHFFFAOYSA-O |

| SMILES | [B-](F)(F)(F)F.C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 |

| Canonical SMILES | [B-](F)(F)(F)F.C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 |

Introduction

Chemical Structure and Molecular Properties

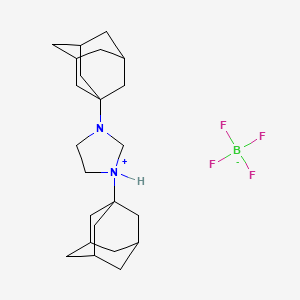

The molecular architecture of 1,3-Bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate is defined by its bicyclic adamantyl groups and saturated imidazolidinium core. The adamantyl moieties, derived from diamondoid hydrocarbons, confer exceptional rigidity and hydrophobicity, while the tetrafluoroborate anion contributes to ionic stability.

Molecular Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 1,3-bis(1-adamantyl)imidazolidin-1-ium; tetrafluoroborate |

| Molecular Formula | C<sub>23</sub>H<sub>37</sub>BF<sub>4</sub>N<sub>2</sub> |

| Molecular Weight | 428.4 g/mol |

| CAS Number | 1176202-63-3 |

| SMILES | B-(F)(F)F.C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 |

| InChI Key | AFLPPSBVXPAHAH-UHFFFAOYSA-O |

The saturated imidazolidinium ring differentiates this compound from unsaturated imidazolium analogs, reducing π-conjugation and altering electronic properties.

Synthesis and Manufacturing

The synthesis of 1,3-Bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate involves a two-step strategy:

Adamantyl Substitution

1-Adamantyl halides (e.g., 1-adamantyl bromide) react with imidazolidine under basic conditions to form the bis-adamantyl imidazolidinium bromide intermediate. This step exploits the nucleophilicity of the imidazolidine nitrogen atoms.

Anion Metathesis

The bromide counterion is exchanged with tetrafluoroborate via treatment with sodium tetrafluoroborate (NaBF<sub>4</sub>) in polar aprotic solvents like acetonitrile. The product is purified through recrystallization or column chromatography to achieve >95% purity.

Table 2: Representative Synthesis Conditions

| Parameter | Detail |

|---|---|

| Reaction Temperature | 80–100°C (Step 1); RT (Step 2) |

| Solvent | Dichloromethane (Step 1); Acetonitrile (Step 2) |

| Yield | 60–75% (over two steps) |

Applications in Organic Synthesis

The compound’s steric bulk and ionic nature make it suitable for specialized roles:

Phase-Transfer Catalysis

The hydrophobic adamantyl groups enhance solubility in nonpolar media, enabling efficient phase-transfer catalysis in biphasic systems. For example, it facilitates nucleophilic substitutions between aqueous salts and organic substrates.

Precursor to N-Heterocyclic Carbenes (NHCs)

Deprotonation of the imidazolidinium cation generates a saturated NHC ligand. These carbenes coordinate to transition metals (e.g., Pd, Cu) to form catalysts for cross-coupling reactions. The adamantyl substituents stabilize metal complexes against aggregation.

Ionic Liquid Applications

While less common than imidazolium analogs, its high thermal stability (decomposition >300°C) and low viscosity suggest potential as an ionic liquid solvent for high-temperature reactions.

Comparison with Structural Analogs

The saturated imidazolidinium core distinguishes this compound from unsaturated derivatives:

| Property | 1,3-Bis(1-adamantyl)imidazolidin-1-ium BF<sub>4</sub> | 1,3-Di-<i>tert</i>-butylimidazolium BF<sub>4</sub> |

|---|---|---|

| Ring Saturation | Saturated | Unsaturated |

| Thermal Stability | Higher (ΔT<sub>dec</sub> ≈ 320°C) | Moderate (ΔT<sub>dec</sub> ≈ 280°C) |

| Carbene Basicity | Lower (pK<sub>a</sub> ~16) | Higher (pK<sub>a</sub> ~22) |

The reduced basicity of its NHC derivative makes it preferable for acid-sensitive catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume